molecular formula C15H13NO6S2 B7729430 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B7729430
M. Wt: 367.4 g/mol
InChI Key: OABCUNHCFKFKAY-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a (Z)-configured 4-methoxyphenyl substituent at the 5-position, a sulfanylidene (thioxo) group at the 2-position, and a butanedioic acid side chain at the 3-position of the thiazolidinone core . Its synthesis typically involves condensation of thiosemicarbazides with α-keto acids, optimized under basic conditions (e.g., K₂CO₃ in ethanol) .

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S2/c1-22-9-4-2-8(3-5-9)6-11-13(19)16(15(23)24-11)10(14(20)21)7-12(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,20,21)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABCUNHCFKFKAY-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mercaptoacetic Acid-Based Cyclocondensation

The thiazolidin-4-one core is synthesized via a one-pot three-component reaction involving mercaptoacetic acid, an amine, and an aldehyde. As demonstrated by Saad et al., this method employs [bmim][PF6] ionic liquid as a green catalyst to facilitate imine formation followed by nucleophilic thiol attack and cyclization (Scheme 1). For the target compound, thiourea replaces the amine to introduce the 2-sulfanylidene moiety.

Reaction Conditions :

  • Reactants : Thiourea (1.2 eq), mercaptoacetic acid (1.0 eq), 4-methoxybenzaldehyde (1.1 eq)

  • Catalyst : [bmim][PF6] (10 mol%)

  • Solvent : Ethanol (reflux, 8–9 h)

  • Yield : 78–82%

Mechanistic Insight :
Thiourea reacts with 4-methoxybenzaldehyde to form a thiosemicarbazone intermediate, which undergoes nucleophilic attack by mercaptoacetic acid. Cyclodehydration yields 5-(4-methoxybenzylidene)-2-sulfanylidene-thiazolidin-4-one, confirmed by IR absorption at 1670–1730 cm⁻¹ (C=O) and 1566 cm⁻¹ (C=C).

Knoevenagel Condensation for Arylidene Formation

Aldol-Addition Optimization

The (5Z)-configured exocyclic double bond is established via Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde. Piperidine-catalyzed ethanol reflux promotes selective Z-isomer formation due to steric hindrance from the 4-methoxy group.

Procedure :

  • Reactants : Thiazolidine-2,4-dione (2.5 g, 21.36 mmol), 4-methoxybenzaldehyde (2.89 g, 21.36 mmol)

  • Catalyst : Piperidine (1.2 mL, 14.11 mmol)

  • Solvent : Ethanol (150 mL, reflux, 8 h)

  • Workup : Acidification with acetic acid precipitates the product (70% yield).

Stereochemical Control :
The Z-configuration is stabilized by intramolecular hydrogen bonding between the 4-oxo group and the methoxy oxygen, as evidenced by NOESY correlations.

Functionalization with Butanedioic Acid

Nucleophilic Alkylation at N-3

The butanedioic acid moiety is introduced via N-alkylation of the thiazolidinone nitrogen using diethyl bromosuccinate, followed by saponification.

Stepwise Synthesis :

  • Alkylation :

    • Reactants : 5-(4-Methoxybenzylidene)-2-sulfanylidene-thiazolidin-4-one (1.0 eq), diethyl bromosuccinate (1.5 eq)

    • Base : K₂CO₃ (2.0 eq)

    • Solvent : DMF (80°C, 12 h)

    • Yield : 65%

  • Saponification :

    • Reagent : NaOH (4.0 eq) in H₂O/EtOH (1:1)

    • Conditions : Reflux, 4 h

    • Yield : 89%

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 8.48 (s, 1H, NH), 7.71 (s, 1H, CH=), 3.77 (s, 3H, OCH₃), 2.65–2.89 (m, 4H, succinic acid)

  • LC-MS : m/z 337.4 [M+H]⁺ (calculated for C₁₅H₁₅NO₄S₂: 337.4)

Oxidation and Sulfanylidene Stabilization

TEMPO-Mediated Oxidation

Patent data highlights the use of trichloroisocyanuric acid (TCCA) and TEMPO for oxidizing secondary alcohols to ketones, critical for maintaining the 4-oxo group.

Procedure :

  • Oxidants : TCCA (1.2 eq), TEMPO (0.1 eq)

  • Solvent : Ethyl acetate (0–10°C, 20 min → 25–30°C, 1 h)

  • Conversion : >95% by HPLC

Sulfur Retention :
The 2-sulfanylidene group remains intact under mild oxidative conditions, verified by S K-edge XANES spectroscopy.

Purification and Crystallization

Recrystallization Protocols

Final purification involves sequential recrystallization from ethyl acetate and isopropyl alcohol to achieve >99% purity.

Steps :

  • Dissolution : Crude product in ethyl acetate (50°C)

  • Concentration : Reduced pressure (50–55°C)

  • Recrystallization : Isopropyl alcohol (20–25°C, 12 h)

  • Yield : 92%

Purity Analysis :

  • HPLC : 99.3% (C18 column, 0.1% H₃PO₄/ACN gradient)

  • XRD : Crystalline monoclinic system, P2₁/c space group

Comparative Analysis of Synthetic Routes

Method Yield Purity Z/E Ratio Key Advantage
Mercaptoacetic Acid78%98%95:5Green solvent, scalable
DCC-Coupling65%99%93:7High regioselectivity
HBTU Catalysis70%97%90:10Rapid reaction (30 min)

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid exhibit various biological activities:

  • Antioxidant Activity : Thiazolidine derivatives have been studied for their ability to scavenge free radicals, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence that thiazolidine derivatives may possess antimicrobial activity, which could be beneficial in developing new antibiotics.
  • Anticancer Potential : Preliminary studies indicate that certain thiazolidine derivatives can inhibit cancer cell proliferation, suggesting a role in cancer therapy.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Diabetes Management : Thiazolidinediones, a class of drugs related to thiazolidine derivatives, are known for their insulin-sensitizing effects. Research into similar compounds could lead to new diabetes treatments.
  • Cardiovascular Health : Compounds with antioxidant and anti-inflammatory properties may contribute to cardiovascular health by reducing oxidative damage and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological effects of thiazolidine derivatives:

  • Study on Antioxidant Activity : A study demonstrated that thiazolidine derivatives exhibited significant antioxidant properties in vitro, suggesting their potential use as dietary supplements or therapeutic agents against oxidative stress-related diseases.
  • Anti-inflammatory Mechanisms : Research published in a peer-reviewed journal highlighted the ability of certain thiazolidine derivatives to inhibit pro-inflammatory cytokines in cell cultures, indicating their potential for treating chronic inflammatory conditions.
  • Antimicrobial Efficacy : A case study reported the antimicrobial activity of various thiazolidine compounds against common bacterial strains, suggesting their utility in developing new antibacterial agents.

Data Table of Biological Activities

Activity TypeObserved EffectsReference Source
AntioxidantSignificant free radical scavenging
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against bacterial strains
AnticancerInhibition of cancer cell proliferation

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Arylidene Group

The arylidene substituent at the 5-position significantly influences bioactivity. Key comparisons include:

Compound Name Arylidene Substituent Key Features & Activity Reference
Target Compound 4-Methoxyphenyl Enhanced electronic effects; potential antibacterial/antifungal activity
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Indolylmethylene Antibacterial lead compound; hydroxyl group improves solubility
(Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Steric hindrance from methyl group may reduce target binding efficiency
4-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 2-Methoxyphenyl Ortho-methoxy group induces steric effects, altering pharmacokinetics

Key Insight : The para-methoxy group in the target compound optimizes electronic effects without steric interference, unlike ortho-substituted analogs . Indolyl derivatives (e.g., 5b) show higher antibacterial activity, suggesting heterocyclic substituents may enhance target engagement .

Modifications to the Thiazolidinone Core

The sulfanylidene (thioxo) group at position 2 is critical for hydrogen bonding. Comparisons include oxo and hydrazone derivatives:

Compound Name Core Modification Biological Activity Reference
Target Compound 2-Sulfanylidene Potential dual hydrogen bonding (thioxo and carboxylic acid groups)
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones 2-Hydrazono Anticancer activity via hydrazone-mediated metal chelation
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Oxadiazole fusion Enhanced rigidity; anticancer activity via π-π stacking

Side Chain Variations

The butanedioic acid side chain distinguishes the target compound from analogs with shorter or substituted chains:

Compound Name Side Chain Pharmacokinetic Impact Reference
Target Compound Butanedioic acid Improved solubility and potential for ionic interactions with charged residues
Kinedak (ONO-2235) Acetic acid Shorter chain reduces solubility; used clinically as an aldose reductase inhibitor
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide Propanamide-thiadiazole Thiadiazole moiety enhances lipophilicity, favoring blood-brain barrier penetration

Key Insight : The butanedioic acid chain in the target compound likely enhances aqueous solubility and bioavailability compared to acetic acid derivatives, making it more suitable for systemic applications .

Biological Activity

The compound 2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid is a thiazolidinedione derivative known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H13NO4S2
  • Molecular Weight : 323.39 g/mol
  • CAS Number : 302824-30-2

Antioxidant Properties

Research indicates that thiazolidinediones, including this compound, exhibit significant antioxidant activity. They help in reducing oxidative stress by scavenging free radicals, which can contribute to various diseases such as diabetes and cardiovascular disorders.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies demonstrate that it inhibits the expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.

Antidiabetic Activity

Thiazolidinediones are primarily known for their role in managing diabetes. This compound enhances insulin sensitivity and may improve glucose uptake in peripheral tissues, making it a candidate for further exploration in diabetes treatment.

  • PPARγ Agonism : The compound acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid storage.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, reducing inflammation and promoting cell survival under stress conditions.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant properties of various thiazolidinedione derivatives, including this compound. Results showed a significant reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls, indicating strong antioxidant capabilities.

Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of induced inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6. Histopathological examination revealed reduced tissue damage compared to untreated groups.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntioxidantReduced oxidative stress markers
Anti-inflammatoryDecreased cytokine levels
AntidiabeticImproved insulin sensitivity

Q & A

Basic: How can researchers optimize the synthesis of this thiazolidine derivative to improve yield and purity?

Answer:
The compound is synthesized via multi-step reactions, typically involving condensation of a 4-methoxyphenyl aldehyde with a thiazolidinone precursor, followed by coupling with butanedioic acid. Key optimizations include:

  • pH control : Neutral or slightly acidic conditions stabilize the thiazolidinone ring during condensation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures improve crystallization .
  • Catalysts : Mild bases (e.g., sodium acetate) facilitate imine formation without hydrolyzing the sulfanylidene group .
  • Temperature : Reactions are typically conducted under reflux (80–100°C) but monitored to prevent decomposition .

Advanced: How can researchers resolve contradictory bioactivity data observed in different assays (e.g., antimicrobial vs. anti-inflammatory)?

Answer:
Contradictions may arise from assay-specific conditions or off-target interactions. Methodological steps include:

  • Dose-response profiling : Establish EC50/IC50 values across assays to compare potency thresholds .
  • Target validation : Use knockout cell lines or competitive binding assays to confirm specificity for suspected targets (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Metabolite screening : Assess stability in assay media; hydrolyzed products may exhibit divergent activities .
  • Structural analogs : Compare activity trends with derivatives lacking the 4-methoxyphenyl or butanedioic acid groups to isolate pharmacophores .

Basic: What are the critical steps for characterizing this compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The sulfanylidene group is prone to hydrolysis under alkaline conditions (>pH 8) .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for thiazolidinones) .
  • Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy can detect photodegradation products .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to test effects on electron-deficient enzyme active sites .
  • Side-chain variations : Substitute butanedioic acid with shorter (malonic) or longer (adipic) diacids to optimize solubility and target binding .
  • Stereochemistry : Synthesize and test (E)- vs. (Z)-isomers of the methylidene group; the (Z)-configuration often enhances bioactivity due to planar geometry .
  • QSAR modeling : Use computational tools to correlate substituent properties (e.g., logP, polar surface area) with observed activities .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for 4-methoxyphenyl) and thiazolidinone protons (δ 4.5–5.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and sulfanylidene (C=S, ~120 ppm) groups .
  • IR : Strong bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C=S stretch) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ for C₁₇H₁₅NO₆S₂) .

Advanced: How can researchers integrate computational docking with experimental data to elucidate mechanism of action?

Answer:

  • Target selection : Prioritize enzymes with known thiazolidinone interactions (e.g., PPAR-γ, COX-2) based on bioactivity .
  • Docking simulations : Use software like AutoDock Vina to model ligand-enzyme interactions. Key residues (e.g., His449 in COX-2) may form hydrogen bonds with the butanedioic acid group .
  • Mutagenesis validation : Introduce point mutations in predicted binding residues and assess activity loss .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes .

Basic: What strategies mitigate low yields during the final purification step?

Answer:

  • Recrystallization : Use solvent mixtures (e.g., DMF/water) to enhance crystal formation .
  • Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) to separate polar by-products .
  • Acidification : Protonate the butanedioic acid moiety (pH ~3) to reduce solubility and precipitate the compound .

Advanced: How can researchers address discrepancies in enzyme inhibition data across different assay formats?

Answer:

  • Assay standardization : Compare results under identical conditions (e.g., substrate concentration, incubation time) .
  • Redox interference : Test if the sulfanylidene group reacts with assay reagents (e.g., DTT in luciferase assays) .
  • Cellular vs. cell-free assays : Evaluate membrane permeability using Caco-2 cells; low permeability may explain weak activity in whole-cell assays .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis .
  • Solvent : Keep in DMSO (for biological assays) or ethanol (for chemical studies); avoid aqueous solutions for long-term storage .
  • Light protection : Use amber vials to block UV-induced degradation .

Advanced: How can kinetic studies clarify the compound’s mode of enzyme inhibition?

Answer:

  • Steady-state kinetics : Measure enzyme activity at varying substrate/compound concentrations. A non-competitive mechanism shows unchanged Km and reduced Vmax .
  • Pre-incubation effects : Pre-incubate the enzyme with the compound to test for time-dependent inhibition (suggests covalent binding) .
  • IC50 shifts : Compare IC50 values with/without pre-treatment with reducing agents (e.g., glutathione) to assess redox-mediated inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.